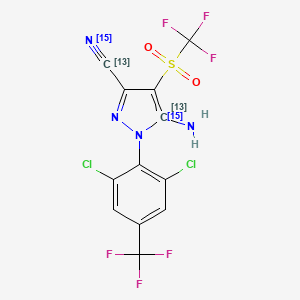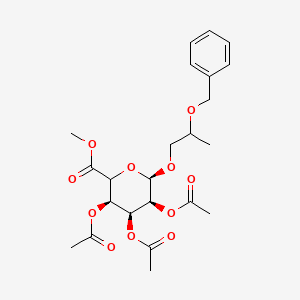
D-Fructose-1,2-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Fructose-1,2-13C2: is a stable isotope-labeled compound of D-fructose, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is commonly used in scientific research to trace metabolic pathways and study biochemical processes due to its unique labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose-1,2-13C2 typically involves the incorporation of carbon-13 into the fructose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the use of labeled glucose, which is then isomerized to fructose under specific conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process requires precise control of reaction conditions to ensure the incorporation of carbon-13 at the desired positions. The final product is purified to achieve high chemical and isotopic purity.
化学反应分析
Types of Reactions: D-Fructose-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion to D-gluconic acid or other oxidized derivatives.
Reduction: Formation of sugar alcohols such as sorbitol.
Substitution: Reactions with nucleophiles to form glycosides or other derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like nitric acid or bromine water.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Often employs acid or base catalysts to facilitate the reaction.
Major Products:
Oxidation: Produces D-gluconic acid.
Reduction: Yields sorbitol.
Substitution: Forms various glycosides depending on the nucleophile used.
科学研究应用
Chemistry: D-Fructose-1,2-13C2 is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of carbohydrates. The carbon-13 labeling provides enhanced sensitivity and resolution in NMR experiments.
Biology: In biological research, this compound is used to trace metabolic pathways involving fructose. It helps in understanding the role of fructose in cellular metabolism and its conversion to other biomolecules.
Medicine: this compound is employed in metabolic studies to investigate disorders related to carbohydrate metabolism. It aids in diagnosing and understanding conditions such as fructose intolerance and diabetes.
Industry: In the food industry, this compound is used to study the metabolic fate of fructose in food products. It helps in developing healthier food formulations by understanding how fructose is metabolized.
作用机制
D-Fructose-1,2-13C2 exerts its effects by participating in metabolic pathways involving fructose. The carbon-13 labeling allows researchers to track the movement and transformation of fructose within cells. The primary molecular targets include enzymes involved in fructose metabolism, such as fructokinase and aldolase. The labeled fructose is phosphorylated and enters glycolysis or other metabolic pathways, providing insights into its biochemical role.
相似化合物的比较
D-Glucose-1,2-13C2: Another stable isotope-labeled sugar used in metabolic studies.
D-Fructose-1,2,3-13C3: A compound with three carbon-13 labels, providing more detailed metabolic tracing.
D-Galactose-1,2-13C2: Used to study galactose metabolism.
Uniqueness: D-Fructose-1,2-13C2 is unique due to its specific labeling at the 1 and 2 positions, making it particularly useful for studying fructose-specific metabolic pathways. Its application in NMR spectroscopy and metabolic tracing provides valuable insights that are not easily achievable with other compounds.
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.14 g/mol |
IUPAC 名称 |
(3R,4S,5S)-2-(hydroxy(113C)methyl)(213C)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m0/s1/i2+1,6+1 |
InChI 键 |
LKDRXBCSQODPBY-LGVCWLTLSA-N |
手性 SMILES |
C1[C@@H]([C@@H]([C@H]([13C](O1)([13CH2]O)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


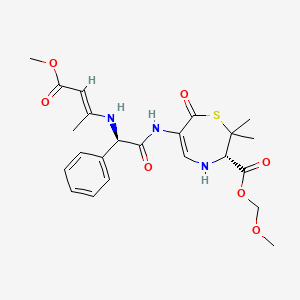
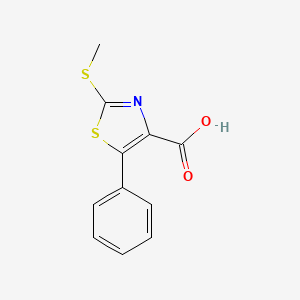
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)
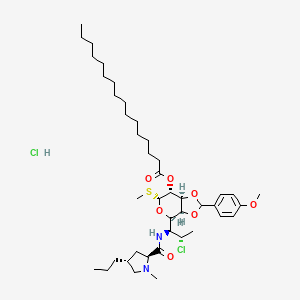
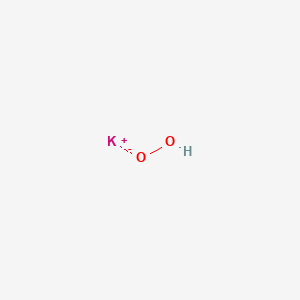
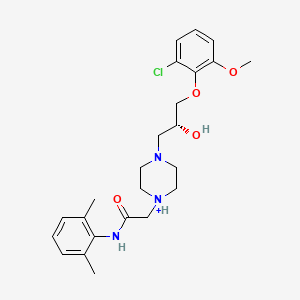
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
